(2R)-2-amino-3-(tert-butyldisulfanyl)propanoic acid;hydrate
Overview
Description
(2R)-2-amino-3-(tert-butyldisulfanyl)propanoic acid;hydrate is an organic compound that features a unique disulfide bond within its structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the disulfide bond makes it a valuable molecule for studying redox reactions and protein folding mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-amino-3-(tert-butyldisulfanyl)propanoic acid;hydrate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (2R)-2-amino-3-mercaptopropanoic acid and tert-butyl disulfide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent such as methanol or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the disulfide bond.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification methods, such as high-performance liquid chromatography, is common to achieve the required purity levels.
Types of Reactions:
Oxidation: The disulfide bond in this compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.
Reduction: The disulfide bond can be reduced to yield the corresponding thiol compounds.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products:
Oxidation Products: Sulfonic acids and other oxidized derivatives.
Reduction Products: Thiol compounds.
Substitution Products: Various derivatives depending on the substituent introduced.
Scientific Research Applications
(2R)-2-amino-3-(tert-butyldisulfanyl)propanoic acid;hydrate has several applications in scientific research:
Chemistry: It is used as a model compound to study redox reactions and disulfide bond formation.
Biology: The compound is valuable for investigating protein folding mechanisms and the role of disulfide bonds in protein stability.
Medicine: Research into potential therapeutic applications, such as the development of drugs targeting disulfide bonds in proteins.
Industry: Utilized in the synthesis of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-(tert-butyldisulfanyl)propanoic acid;hydrate involves its ability to undergo redox reactions. The disulfide bond can be reduced to form thiol groups, which can then participate in further chemical reactions. This property makes it useful for studying redox processes and protein folding.
Molecular Targets and Pathways:
Redox Reactions: The compound can act as a redox agent, influencing various biochemical pathways.
Protein Folding: It can interact with proteins, affecting their folding and stability through disulfide bond formation and reduction.
Comparison with Similar Compounds
Cysteine: An amino acid with a thiol group, similar in structure but lacking the tert-butyl disulfide moiety.
Glutathione: A tripeptide with a thiol group, involved in redox reactions and cellular protection against oxidative stress.
Uniqueness: (2R)-2-amino-3-(tert-butyldisulfanyl)propanoic acid;hydrate is unique due to the presence of the tert-butyl disulfide group, which imparts distinct chemical properties and reactivity compared to other thiol-containing compounds.
Properties
IUPAC Name |
(2R)-2-amino-3-(tert-butyldisulfanyl)propanoic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S2.H2O/c1-7(2,3)12-11-4-5(8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H2/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDVUJRRINMQAM-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SSCC(C(=O)O)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)SSC[C@@H](C(=O)O)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313223-16-4 | |
Record name | L-Alanine, 3-[(1,1-dimethylethyl)dithio]-, monohydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=313223-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Alanine, 3-[(1,1-dimethylethyl)dithio]-, monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.